1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 1421584-73-7
VCID: VC6150953
InChI: InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21)
SMILES: CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Molecular Formula: C17H17N3OS2
Molecular Weight: 343.46

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea

CAS No.: 1421584-73-7

Cat. No.: VC6150953

Molecular Formula: C17H17N3OS2

Molecular Weight: 343.46

* For research use only. Not for human or veterinary use.

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea - 1421584-73-7

Specification

CAS No. 1421584-73-7
Molecular Formula C17H17N3OS2
Molecular Weight 343.46
IUPAC Name 1-(2-methylphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea
Standard InChI InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21)
Standard InChI Key KVLAEDIJNWRNHB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C

Introduction

Structural Characterization and Molecular Design

Core Architecture and Functional Groups

The compound features a central urea group (-NH-C(=O)-NH-) bridging two aromatic moieties:

  • Thiazole-thiophene hybrid system: A 4-methylthiazole ring substituted at the 2-position with a thiophene group, linked via a methylene spacer to the urea nitrogen.

  • o-Tolyl substituent: An ortho-methyl-substituted phenyl group attached to the adjacent urea nitrogen.

This design leverages the electronic effects of thiophene (a π-excessive heterocycle) and the hydrogen-bonding capacity of the urea group, which collectively enhance target binding affinity . The o-tolyl group introduces steric hindrance that may influence conformational flexibility and receptor interactions.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₁₇H₁₆N₃OS₂
Molecular weight342.46 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors3
Rotatable bonds4
Topological polar surface85.2 Ų

Derived from structural analogs in .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis likely proceeds through sequential heterocycle formation and urea coupling:

  • Thiazole core construction: Condensation of thiophene-2-carboxaldehyde with methyl thiourea under acidic conditions generates the 4-methyl-2-(thiophen-2-yl)thiazole intermediate.

  • Methylene spacer introduction: Bromination at the thiazole 5-position followed by nucleophilic substitution with potassium phthalimide yields the aminomethyl precursor.

  • Urea linkage formation: Reaction of the primary amine with o-tolyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, produces the target urea derivative .

Table 2: Optimization Parameters for Key Steps

Reaction StepOptimal ConditionsYield Improvement Strategies
Thiazole cyclizationAcOH, 110°C, 6 hrMicrowave assistance (150W, 30 min)
Methylene aminationK₂CO₃, DMF, 80°CPhase-transfer catalysis (TBAB)
Urea couplingEt₃N, DCM, 0°C → rtSlow addition of isocyanate

Adapted from methods in .

Biological Activity and Mechanistic Insights

Table 3: Antitubercular Activity of Analogous Compounds

CompoundMIC₉₀ (µM)InhA IC₅₀ (nM)Selectivity Index (Vero)
4-Me-thiazole-urea analog2.818.4>35
5-Cl-thiophene derivative1.29.7>83
Parent scaffold (no o-tolyl)12.5112.38.9

Data extrapolated from, demonstrating the critical role of aryl substitutions.

The o-tolyl group may enhance membrane permeability through increased lipophilicity (clogP ≈ 3.1 vs. 2.4 for phenyl analogs), potentially improving MIC values by 4-8× compared to unsubstituted derivatives.

Antiproliferative Effects

Urea-thiazole hybrids exhibit dual mechanisms in oncology:

  • Topoisomerase II inhibition: Intercalation with DNA-enzyme complexes (Kd ≈ 0.47 µM in MDA-MB-231 cells)

  • ROS-mediated apoptosis: 2.3-fold increase in intracellular ROS at 10 µM (72 hr exposure, MCF-7 model)

Structure-Activity Relationships (SAR)

Critical pharmacophoric elements identified in analogs:

  • Thiazole C4 methyl group: Reduces metabolic oxidation (t₁/₂ increased from 1.8 → 4.3 hr in microsomes)

  • Thiophene orientation: 2-Substitution maximizes π-π stacking with InhA Phe149 (ΔG = -9.2 kcal/mol vs. -6.4 for 3-substituted)

  • Urea linker: Replacing with thiourea decreases potency 10-fold (MIC₉₀ 28 µM vs. 2.8 µM), emphasizing hydrogen-bonding requirements

Pharmacokinetic Profiling (Predicted)

Table 4: ADME Properties via In Silico Modeling

ParameterValueMethod (Software)
Caco-2 permeability12.7 × 10⁻⁶ cm/sSwissADME
Plasma protein binding89.3%pkCSM
CYP3A4 inhibitionIC₅₀ = 6.2 µMPreADMET
Bioavailability (rat)43.8%GastroPlus®

Predictions based on structural analogs from .

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